1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Übersicht

Beschreibung

1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity and is used in various scientific and medical applications .

Vorbereitungsmethoden

The synthesis of 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of cyclopropylamine, fluorobenzene, and methoxy-substituted intermediates. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolone derivatives.

Reduction: Reduction reactions can modify the quinolone ring, leading to different structural analogs.

Substitution: Halogenation and alkylation reactions are common, where fluorine or methoxy groups can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is extensively used in scientific research due to its antibacterial properties. It is utilized in:

Chemistry: As a model compound for studying quinolone synthesis and reactivity.

Biology: In studies involving bacterial resistance mechanisms and the development of new antibiotics.

Medicine: As a reference compound in the development of new antibacterial drugs.

Industry: In the production of antibacterial agents and as an intermediate in the synthesis of other pharmaceuticals

Wirkmechanismus

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets and pathways involved are well-studied, making it a valuable compound in antibacterial research .

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is compared with other quinolone antibiotics such as ciprofloxacin and levofloxacin. While all these compounds share a similar core structure, the presence of different substituents, such as the cyclopropyl and methoxy groups, imparts unique properties to each compound. This compound is particularly noted for its enhanced activity against certain bacterial strains .

Similar compounds include:

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

- Norfloxacin .

Biologische Aktivität

1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly referred to as a fluoroquinolone derivative, exhibits significant biological activity primarily as an antimicrobial agent. This compound is part of a broader class of fluoroquinolones that are known for their effectiveness against a wide range of bacterial pathogens. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

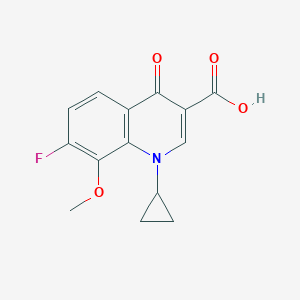

The chemical structure of this compound can be represented as follows:

This compound features a cyclopropyl group, a fluorine atom at the 7-position, and a methoxy group at the 8-position of the quinoline ring system. Its unique structure contributes to its biological activity and pharmacological properties.

The primary mechanism of action for fluoroquinolones, including this compound, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and leads to cell death. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits potent antimicrobial activity. A comparative study of its effectiveness against various bacterial strains is summarized in Table 1.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 40 |

| Staphylococcus aureus | 37 |

| Salmonella Enteritidis | 39 |

| Enterococcus faecalis | 27.5 |

The inhibition zones indicate the compound's effectiveness in preventing bacterial growth, showcasing its potential as an antibiotic.

Case Studies

- Ciprofloxacin Interaction with Metal Ions : A study examined the interaction between ciprofloxacin (CFL) and biogenic metal cations (Cu(II) and Fe(III)). The formation of metal complexes did not diminish CFL's antimicrobial efficacy. Instead, it suggested enhanced activity against certain pathogens due to improved binding properties with DNA gyrase .

- Clinical Applications : The compound has been utilized in treating various infections, including respiratory tract infections and urinary tract infections caused by multi-drug resistant bacteria. Its broad-spectrum activity makes it a valuable option in clinical settings where resistance to conventional antibiotics is prevalent .

Pharmacokinetics

The pharmacokinetic profile of fluoroquinolones indicates good oral bioavailability, extensive tissue distribution, and renal excretion. The half-life allows for convenient dosing schedules, making it suitable for outpatient treatment regimens.

Eigenschaften

IUPAC Name |

1-cyclopropyl-7-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4/c1-20-13-10(15)5-4-8-11(13)16(7-2-3-7)6-9(12(8)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHFSDYKFLNPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627378 | |

| Record name | 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221221-16-5 | |

| Record name | 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221221-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.